1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

Fragment-based drug discovery requires triazole building blocks with precisely tuned lipophilicity and orthogonal growth vectors. 1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247401-33-7) addresses this need with: • Strategic LogP of 1.34 within Rule-of-Three guidelines for fragment library design • N1-cyclopropylmethyl group providing conformational rigidity distinct from simple alkyl analogs • C5 propyl chain offering a quantifiable LogP increment over the ethyl congener for SAR studies. Supplied at ≥98% purity with the C4 carboxylic acid ready for amide coupling to generate focused carboxamide libraries. Standard global shipping.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13634643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1CC2CC2)C(=O)O
InChIInChI=1S/C10H15N3O2/c1-2-3-8-9(10(14)15)11-12-13(8)6-7-4-5-7/h7H,2-6H2,1H3,(H,14,15)
InChIKeyJAYYPSGXSIQMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: Physicochemical Profile and Fragment-Based Discovery


1-(Cyclopropylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247401-33-7) is a disubstituted 1,2,3-triazole-4-carboxylic acid building block featuring a cyclopropylmethyl group at the N1 position and a propyl chain at the C5 position . With a molecular weight of 209.25 g·mol⁻¹ (C₁₀H₁₅N₃O₂) and a calculated LogP of 1.34, this compound occupies a strategic intermediate lipophilicity space within the 1,2,3-triazole-4-carboxylic acid fragment library . The 1,2,3-triazole-4-carboxylic acid scaffold is recognized as a privileged fragment in medicinal chemistry, serving as a key precursor for antitumor 1,2,3-triazole-4-carboxamides within fragment-based drug discovery (FBDD) paradigms [1].

Workflow Fragment-based drug discovery (FBDD) building block
Scaffold Privileged 1,2,3-triazole-4-carboxylic acid fragment
Key Feature Dual N1/C5 substitution for orthogonal fragment elaboration

Why This Fragment Cannot Be Replaced by In-Class Analogs


Within the 1,2,3-triazole-4-carboxylic acid fragment class, subtle variations at the N1 and C5 positions produce meaningful shifts in lipophilicity, rotatable bond count, and steric bulk that cannot be assumed functionally interchangeable . Systematic evaluation of triazole-4-carboxylic acid fragments has demonstrated that even single-atom alterations in alkyl substitution pattern influence antiproliferative activity profiles in the NCI60 human tumor cell line panel [1]. The cyclopropylmethyl group at N1 introduces conformational rigidity and metabolic stability properties distinct from simple alkyl (e.g., isopropyl) or unsubstituted analogs, while the C5 propyl chain provides a specific logP increment and an additional rotatable bond compared to the ethyl congener—parameters that directly affect fragment linking, growing, and merging strategies in FBDD campaigns [2].

N1-cyclopropylmethyl vs. isopropyl analogs may shift lipophilicity and target engagement
C5 propyl vs. ethyl alters rotatable bond count and hydrophobic contact potential
Dual N1/C5 substitution provides elaboration vectors absent in mono-substituted triazoles

Quantitative Differentiation Against Closest Analogs


Lipophilicity Control: N1-Cyclopropylmethyl versus N1-Isopropyl

The target compound bearing an N1-cyclopropylmethyl substituent exhibits a calculated LogP of 1.34, substantially lower than the 2.00 LogP of the directly comparable N1-isopropyl analog (1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1248142-36-0) . This ~0.66 log unit reduction places the cyclopropylmethyl analog in a more favorable fragment-like lipophilicity range (LogP ≤ 3), reducing the risk of poor aqueous solubility and promiscuous binding often associated with more lipophilic fragments while retaining sufficient permeability for cellular target engagement [1].

Lipophilicity Control
Head-to-head
LogP 1.34 vs. 2.00 (Δ -0.66)
Reported lower lipophilicity may support fragment-like property profile
In silico comparison; experimental LogP to verify
Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

C5 Substituent Impact: Propyl versus Ethyl

Compared to its C5-ethyl congener (1-(cyclopropylmethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, CAS 1250363-89-3), the target C5-propyl compound provides a +0.39 LogP increase (1.34 vs. 0.95) and one additional rotatable bond (5 vs. 4) . This incremental lipophilicity gain is achieved through a single methylene extension without introducing an aromatic ring, preserving fragment-like physicochemical properties while offering an additional vector for hydrophobic interactions in target binding pockets .

C5 Chain Impact
Head-to-head
LogP +0.39; Rotatable bonds +1
Incremental lipophilicity handle for fragment growing without exceeding lead-like range
In silico; experimental LogP to confirm
Fragment elaboration Structure-activity relationships Alkyl chain optimization

Dual N1/C5 Substitution versus Mono-Substituted Scaffold

The target compound features dual substitution at both the N1 (cyclopropylmethyl) and C5 (propyl) positions, distinguishing it from the commercially prevalent mono-substituted parent compound 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1188375-37-2), which carries only an N1-cyclopropyl group and no C5 substituent . This dual substitution increases molecular weight by 56.1 Da (209.25 vs. 153.14) and LogP by ~1.03 units (1.34 vs. 0.31) . The presence of two distinct substitution vectors provides orthogonal growth directions (N1 and C5) for fragment elaboration, whereas the mono-substituted parent offers only one .

Dual vs. Mono Substitution
Head-to-head
MW 209.25 vs. 153.14; LogP 1.34 vs. 0.31
Two orthogonal growth vectors vs. one; increased MW within Rule-of-Three space
In silico comparison; compound-specific validation needed
Fragment library design Substitution pattern Molecular complexity

Triazole-4-carboxylic Acid Scaffold: Validated Antiproliferative Fragment Class

The 1,2,3-triazole-4-carboxylic acid scaffold has been systematically evaluated as a key fragment class for antitumor drug discovery. Pokhodylo and Matiychuk (2021) tested selected 1,2,3-triazole-4-carboxylic acids and their esters across the NCI60 human tumor cell line panel covering nine cancer types, identifying active fragments and establishing structure-activity relationships that guided the design of potent 1,2,3-triazole-4-carboxamides [1][2]. While the specific target compound was not among the individual compounds tested in that study, the class-level validation confirms that N1,C5-disubstituted triazole-4-carboxylic acids with alkyl substituents represent viable starting points for fragment elaboration into antiproliferative carboxamide leads [1].

Scaffold Validation
Class-level
NCI60 screening data on triazole-4-carboxylic acid class
Scaffold class with reported cell-line response; compound-specific data unavailable
Class-level inference; direct testing needed
Anticancer fragment NCI60 screening Fragment-based drug discovery

Cyclopropylmethyl Conformational Rigidity and Metabolic Stability Potential

The N1-cyclopropylmethyl group introduces a compact, rigid cyclopropyl ring that is conformationally more restricted than the freely rotating isopropyl group found in the closest N1 analog . Literature on cyclopropyl-containing drug candidates indicates that cyclopropyl groups can reduce oxidative metabolism at adjacent positions compared to linear or branched alkyl chains, though the effect is context-dependent [1]. The cyclopropylmethyl substituent in 1,2,3-triazole scaffolds has been specifically noted for potentially enhancing metabolic stability and contributing to selective binding properties, making it a valuable design element in medicinal chemistry building blocks [2].

Metabolic Stability Context
Context-dependent
Reported cyclopropyl group may reduce oxidative metabolism (class-level)
Qualitative metabolic stability potential; no direct comparative data for this compound
Data to verify; context-dependent
Metabolic stability Conformational restriction Cyclopropyl group

Procurement and Application Scenarios


Fragment Libraries with Dual-Vector Elaboration Points

For medicinal chemistry groups constructing fragment libraries for FBDD campaigns, this compound offers a rare combination of two distinct substitution vectors (N1 and C5) on a validated triazole-4-carboxylic acid scaffold, with a LogP of 1.34 that sits comfortably within Rule-of-Three guidelines . The N1-cyclopropylmethyl and C5-propyl groups provide orthogonal growth directions for fragment linking or growing, while the carboxylic acid at C4 serves as a synthetic handle for amide coupling to generate focused carboxamide libraries, following the established fragment-to-lead strategy validated by Pokhodylo and Matiychuk (2021) .

C5 Alkyl Chain SAR on Triazole-4-carboxylic Acid Pharmacophores

When a research program requires systematic variation of the C5 alkyl substituent to probe hydrophobic pocket interactions, this compound provides the three-carbon (propyl) data point between the two-carbon ethyl analog (LogP 0.95) and potential longer-chain variants. The ~0.39 LogP increment per methylene unit allows quantitative correlation of lipophilicity changes with biological activity shifts in target binding assays. The consistent TPSA of 68.01 across the series ensures that changes in activity can be attributed primarily to lipophilicity and steric effects rather than hydrogen-bonding alterations.

Focused Triazole-4-carboxamide Libraries for Anticancer Screening

This carboxylic acid building block is directly amenable to amide coupling with diverse amine partners to generate 1,2,3-triazole-4-carboxamide libraries—a compound class with demonstrated anticancer activity in NCI60 screening . The 98% purity specification from commercial suppliers ensures that fragment-derived amide products meet the purity thresholds required for high-throughput biological screening. The cyclopropylmethyl group provides steric differentiation from more common N1-aryl triazole-4-carboxamides previously reported in the literature , potentially yielding novel IP-generating chemical matter.

Physicochemical Comparator for N1 Substituent Optimization

For drug discovery programs seeking to benchmark the impact of N1 substituent choice on fragment properties, this compound serves as the cyclopropylmethyl reference point against the isopropyl analog (LogP 2.00) and the parent cyclopropyl compound (LogP 0.31) . The ~0.66 LogP reduction relative to the isopropyl congener, while maintaining identical C5 substitution and TPSA, isolates the contribution of N1 ring strain and conformational restriction to overall fragment polarity—an important consideration for CNS drug discovery programs where lipophilicity control is critical.

Application
Selection Property
Validation Focus
Fragment library construction (FBDD)
Dual N1/C5 substitution vectors
Fragment growing/linking amenability; Rule-of-Three compliance
C5 alkyl chain SAR exploration
C5 propyl vs. ethyl lipophilicity increment
Hydrophobic pocket interaction profiling
Triazole-4-carboxamide library synthesis
Carboxylic acid handle for amide coupling
Cell-line screening studies (NCI60 context)
N1 substituent physicochemical benchmarking
Cyclopropylmethyl vs. isopropyl LogP comparison
Lipophilicity control verification
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